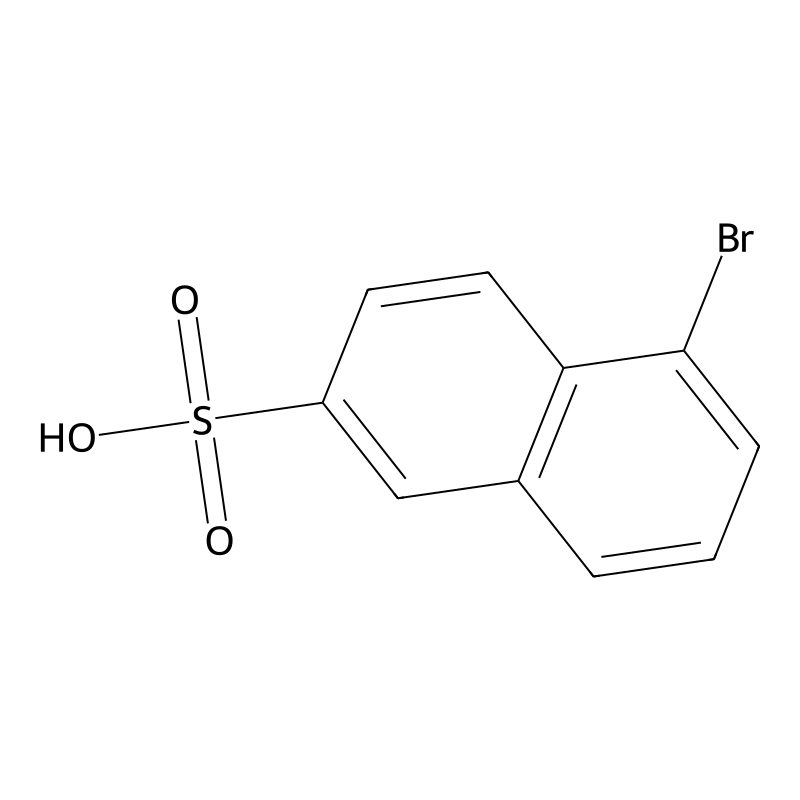

5-bromonaphthalene-2-sulfonic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for 5-Bromo-2-naphthol

One of the main research applications of 5-bromonaphthalene-2-sulfonic acid involves its conversion to 5-bromo-2-naphthol. The sulfonic acid group acts as a protecting group for the neighboring hydroxyl moiety while allowing for regioselective bromination at the 5th position of the naphthalene ring. The Sandmeyer reaction achieves this transformation, utilizing the sulfonic acid group's water solubility for convenient reaction conditions. Research by Kawase et al. (2009) describes this three-step approach for synthesizing 5-bromo-2-naphthol with good yields [1]. This intermediate finds use in various areas of scientific research, including organic synthesis and materials science.

Source

[1] Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group, MDPI, (2009)

5-Bromonaphthalene-2-sulfonic acid is an organic compound characterized by the molecular formula and a molecular weight of approximately 287.13 g/mol. This compound features a bromine atom and a sulfonic acid group attached to a naphthalene ring, specifically at the 5-position and 2-position, respectively. The presence of these functional groups imparts significant chemical reactivity and solubility characteristics, making it useful in various synthetic applications and biological studies .

- Electrophilic Substitution: The bromine atom on the naphthalene ring can undergo electrophilic substitution, allowing for further functionalization at the aromatic positions.

- Nucleophilic Substitution: The sulfonic acid group can facilitate nucleophilic substitution reactions, particularly when converting to other sulfonate esters or salts.

- Reduction Reactions: Under appropriate conditions, the sulfonic acid group may be reduced to an alcohol or other functional groups .

The synthesis of 5-bromonaphthalene-2-sulfonic acid can be achieved through several methods:

- Direct Bromination: Naphthalene can be treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position, followed by sulfonation using sulfuric acid.

- Sulfonation of 5-Bromonaphthalene: Starting from 5-bromonaphthalene, treatment with sulfur trioxide or concentrated sulfuric acid can introduce the sulfonic acid group at the 2-position.

- Multi-step Synthesis: A more complex synthetic route may involve starting from simpler naphthalene derivatives and sequentially introducing the bromine and sulfonic acid groups through various protecting and activating strategies .

5-Bromonaphthalene-2-sulfonic acid has several applications across different fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

- Analytical Chemistry: This compound is often used as a reagent in analytical methods for detecting other chemical species due to its ability to form stable complexes.

- Biological Research: Its derivatives may be utilized in studies involving enzyme inhibition or as markers in biochemical assays .

Interaction studies involving 5-bromonaphthalene-2-sulfonic acid are crucial for understanding its behavior in biological systems and its potential effects on various targets. Preliminary data suggest that its sulfonic acid group can interact with proteins or enzymes, potentially affecting their activity. Further research is needed to elucidate these interactions quantitatively and qualitatively .

Several compounds share structural similarities with 5-bromonaphthalene-2-sulfonic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Naphthalene-2-sulfonic Acid | Sulfonic acid at 2-position | Lacks bromine; primarily used in dye synthesis |

| 1-Naphthalenesulfonic Acid | Sulfonic acid at 1-position | Different positioning affects reactivity |

| 5-Chloronaphthalene-2-sulfonic Acid | Chlorine instead of bromine | Different halogen alters chemical reactivity |

These comparisons underscore that while these compounds share a common naphthalene backbone and sulfonic acid functionality, variations in substituents (bromine vs. chlorine) and their positions significantly impact their chemical behavior and applications .